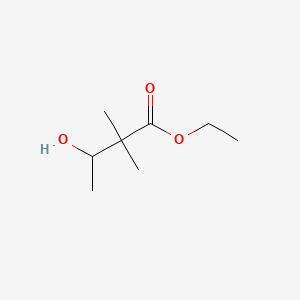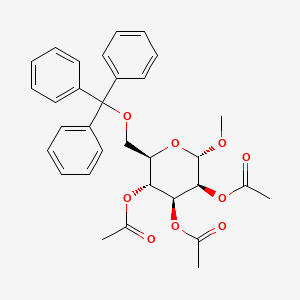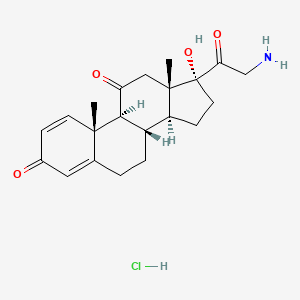
21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride
Vue d'ensemble
Description
21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride, also known as spironolactone, is a steroidal antiandrogen and aldosterone antagonist. It is used as a drug in the treatment of hirsutism, acne, and androgen-dependent alopecia in women, as well as for the treatment of hypertension and edema in men. Spironolactone is also used off-label to treat a variety of conditions, such as polycystic ovary syndrome, primary aldosteronism, and premenstrual dysphoric disorder.
Applications De Recherche Scientifique
Spironolactone has been used in a variety of scientific research applications, including the treatment of hirsutism, acne, and androgen-dependent alopecia in women, and the treatment of hypertension and edema in men. Spironolactone has also been studied for its potential use in the treatment of polycystic ovary syndrome, primary aldosteronism, and premenstrual dysphoric disorder. In addition, 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene has been studied for its potential use as an anti-inflammatory agent, as an immune modulator, and as an anti-cancer agent.
Mécanisme D'action
Spironolactone works by blocking the action of androgens, such as testosterone and dihydrotestosterone, in the body. It does this by competing with androgens for binding sites on androgen receptors. This prevents androgens from binding to androgen receptors, thus blocking their effects. In addition, 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene inhibits the enzyme 5α-reductase, which is responsible for converting testosterone to dihydrotestosterone. By blocking the action of androgens, 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene can reduce the symptoms of hirsutism, acne, and androgen-dependent alopecia in women, as well as reduce blood pressure and edema in men.
Biochemical and Physiological Effects
Spironolactone has a variety of biochemical and physiological effects. It inhibits the action of androgens, such as testosterone and dihydrotestosterone, by competing with androgens for binding sites on androgen receptors. This prevents androgens from binding to androgen receptors, thus blocking their effects. In addition, 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene inhibits the enzyme 5α-reductase, which is responsible for converting testosterone to dihydrotestosterone. Spironolactone also blocks the action of aldosterone, which is a hormone involved in water and electrolyte balance. By blocking the action of aldosterone, 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene can reduce the symptoms of edema.
Advantages and Limitations for Laboratory Experiments
The advantages of using 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene in laboratory experiments include its ability to block the action of androgens and aldosterone, as well as its ability to reduce the symptoms of hirsutism, acne, and androgen-dependent alopecia in women, and reduce blood pressure and edema in men. The limitations of using 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene in laboratory experiments include its potential side effects, such as dizziness, headache, nausea, and fatigue. In addition, 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene can interact with other medications, such as diuretics and nonsteroidal anti-inflammatory drugs, and can interfere with laboratory tests.
Orientations Futures
The potential future directions for 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene include further research into its potential use as an anti-inflammatory agent, an immune modulator, and an anti-cancer agent. In addition, further research into the potential interactions between 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene and other medications, and its potential effects on laboratory tests, is needed. Finally, further research into the long-term safety and efficacy of 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene is needed.
Propriétés
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h5,7,9,14-15,18,26H,3-4,6,8,10-11,22H2,1-2H3;1H/t14-,15-,18+,19-,20-,21-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNDTRJCWVMRIQ-HNGAPHHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CN)O)CCC4=CC(=O)C=CC34C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN)O)CCC4=CC(=O)C=C[C@]34C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



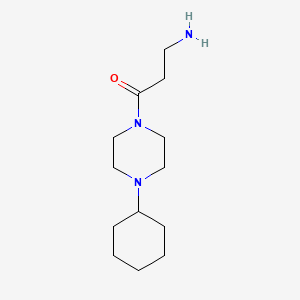

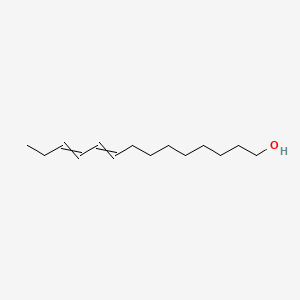
![(1R,5R,6S)-Ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B3434013.png)
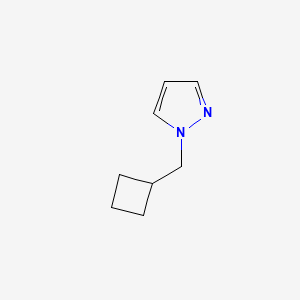
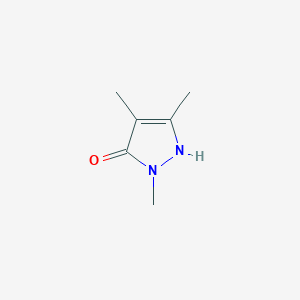
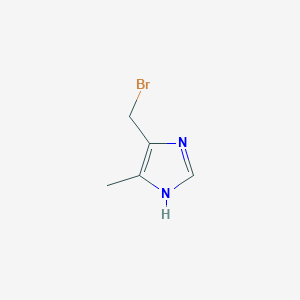

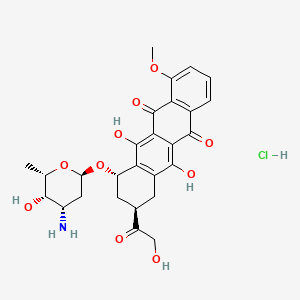
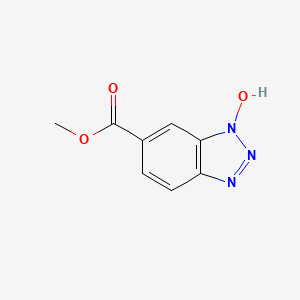
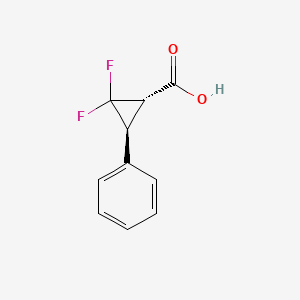
![4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B3434081.png)
